2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE
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Overview
Description
2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring. .
Scientific Research Applications
2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may be explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-TERT-BUTYL-1,3-DIOXO-N-(PYRIDIN-3-YL)ISOINDOLE-5-CARBOXAMIDE can be compared with other isoindoline derivatives such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate: Used in various chemical processes and industrial applications. The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in scientific research and industry.
Properties
IUPAC Name |
2-tert-butyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-18(2,3)21-16(23)13-7-6-11(9-14(13)17(21)24)15(22)20-12-5-4-8-19-10-12/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRZRYGMINKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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